molecular formula C19H23BO2 B6248214 4,4,5,5-tetramethyl-2-{3-methyl-[1,1'-biphenyl]-4-yl}-1,3,2-dioxaborolane CAS No. 2649399-93-7

4,4,5,5-tetramethyl-2-{3-methyl-[1,1'-biphenyl]-4-yl}-1,3,2-dioxaborolane

Cat. No. B6248214
CAS RN: 2649399-93-7
M. Wt: 294.2
InChI Key:
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Description

Phenylboronic ester derivatives, such as 2-{2-[(4-Methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, have been synthesized and studied for their physical and chemical properties . These compounds are typically used in the synthesis of novel copolymers based on benzothiadiazole and electron-rich arene units .


Synthesis Analysis

The synthesis of similar compounds involves combining borate containing benzene rings and anisole structure . The structures of the synthesized compounds are usually characterized by FT-IR, 13C and 1H NMR, and mass spectra .


Molecular Structure Analysis

The molecular structure of similar compounds is determined by X-ray single crystal diffraction and optimized by DFT . The molecular electrostatic potentials, Hirshfeld surface analysis and 2D fingerprint are studied to reveal some physical and chemical properties of the compounds .


Chemical Reactions Analysis

While specific chemical reactions involving “4,4,5,5-tetramethyl-2-{3-methyl-[1,1’-biphenyl]-4-yl}-1,3,2-dioxaborolane” are not available, similar compounds like phenylboronic esters are widely used in biology, organic synthesis, catalysis and crystal engineering .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds are studied using various techniques. For instance, the density, boiling point, and refractive index of 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane have been reported .

Scientific Research Applications

4,4,5,5-tetramethyl-2-{3-methyl-[1,1'-biphenyl]-4-yl}-1,3,2-dioxaborolane has a wide range of applications in scientific research. It is used as a building block for the synthesis of other compounds, such as small molecules and polymers. It is also used as a catalyst in organic synthesis, and as a reagent in the investigation of biochemical and physiological effects. Additionally, this compound is used in the study of the mechanism of action of various compounds, as well as in the development of new drugs.

Advantages and Limitations for Lab Experiments

4,4,5,5-tetramethyl-2-{3-methyl-[1,1'-biphenyl]-4-yl}-1,3,2-dioxaborolane has several advantages for use in laboratory experiments. It is relatively easy to synthesize and can be used in a variety of reactions. Additionally, it is relatively stable and has a low toxicity. However, this compound also has some limitations. It is not very soluble in water, which can limit its use in certain experiments. Additionally, its mechanism of action is not well understood, which can limit its use as a research tool.

Future Directions

There are several potential future directions for the use of 4,4,5,5-tetramethyl-2-{3-methyl-[1,1'-biphenyl]-4-yl}-1,3,2-dioxaborolane in scientific research. One potential direction is the development of new drugs or drug delivery systems based on the mechanism of action of this compound. Additionally, further research into the biochemical and physiological effects of this compound could lead to a better understanding of its mechanism of action and potential therapeutic applications. Additionally, further research into the synthesis of this compound could lead to improved yields and lower costs. Finally, further research into the solubility of this compound could lead to improved applications in laboratory experiments.

Synthesis Methods

4,4,5,5-tetramethyl-2-{3-methyl-[1,1'-biphenyl]-4-yl}-1,3,2-dioxaborolane can be synthesized using several different methods. One of the most common methods is the direct boronation of 1,1'-biphenyl with boron tribromide (BBr3) in the presence of a base such as pyridine. This reaction produces the desired product in high yield and with high purity. Other methods for the synthesis of this compound include the reaction of 1,1'-biphenyl-4-ylmethyl bromide with boron trifluoride (BF3) in the presence of a base, and the reaction of 1,1'-biphenyl-4-ylmethyl iodide with boron trifluoride in the presence of a base.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4,4,5,5-tetramethyl-2-{3-methyl-[1,1'-biphenyl]-4-yl}-1,3,2-dioxaborolane involves the reaction of 3-methyl-[1,1'-biphenyl]-4-boronic acid with 2,2,5,5-tetramethyl-1,3-dioxane-4,6-dione in the presence of a palladium catalyst.", "Starting Materials": [ "3-methyl-[1,1'-biphenyl]-4-boronic acid", "2,2,5,5-tetramethyl-1,3-dioxane-4,6-dione", "Palladium catalyst" ], "Reaction": [ "Step 1: Dissolve 3-methyl-[1,1'-biphenyl]-4-boronic acid and 2,2,5,5-tetramethyl-1,3-dioxane-4,6-dione in a suitable solvent such as tetrahydrofuran (THF).", "Step 2: Add a palladium catalyst such as palladium acetate and a base such as potassium carbonate to the reaction mixture.", "Step 3: Heat the reaction mixture under reflux for several hours.", "Step 4: Cool the reaction mixture and filter off any solids.", "Step 5: Purify the product by column chromatography or recrystallization to obtain 4,4,5,5-tetramethyl-2-{3-methyl-[1,1'-biphenyl]-4-yl}-1,3,2-dioxaborolane." ] }

CAS RN

2649399-93-7

Molecular Formula

C19H23BO2

Molecular Weight

294.2

Purity

95

Origin of Product

United States

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